methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Overview
Description
Mechanism of Action
Target of Action
The primary target of CAY10510 is the FP receptor . The FP receptor is a G-protein-coupled receptor that mediates the actions of many clinical prostaglandins, including those used for estrous synchronization and for reduction of intraocular pressure .
Mode of Action
CAY10510 interacts with the FP receptor by binding to it. It is an analog of PGF2α containing an acetylenic fluorobenzene substituent in the lower side chain . It has an IC50 of 0.5 µM when tested for binding to the recombinant human FP receptor .
Biochemical Pathways
It is known that the fp receptor, to which cay10510 binds, is involved in thecyclooxygenase pathway . This pathway is responsible for the production of prostaglandins, which are lipid compounds that perform diverse hormonal functions in the body .
Pharmacokinetics
Its solubility in various solvents has been reported: dmf: 30 mg/ml, dmso: 50 mg/ml, ethanol: 50 mg/ml, pbs (ph 72): 025 mg/ml . These solubility properties may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of CAY10510’s action are primarily mediated through its interaction with the FP receptor. By acting as an agonist for this receptor, CAY10510 can influence a variety of physiological processes, including estrous synchronization and reduction of intraocular pressure .
Biochemical Analysis
Biochemical Properties
CAY10510 plays a significant role in biochemical reactions by acting as an agonist for the FP receptor. This receptor is involved in various physiological processes, including the regulation of intraocular pressure and estrous synchronization . CAY10510 has an IC50 of 0.5 µM when tested for binding to the recombinant human FP receptor . The compound interacts with enzymes, proteins, and other biomolecules, primarily through its binding to the FP receptor, which mediates its biological actions.
Cellular Effects
CAY10510 influences various types of cells and cellular processes by modulating the activity of the FP receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of the FP receptor by CAY10510 can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways. Additionally, CAY10510 can influence the expression of genes involved in inflammatory responses and other cellular processes.
Molecular Mechanism
The molecular mechanism of CAY10510 involves its binding to the FP receptor, a G-protein-coupled receptor. Upon binding, CAY10510 activates the receptor, leading to the activation of downstream signaling pathways . This activation can result in the inhibition or activation of various enzymes, changes in gene expression, and alterations in cellular functions. The binding interactions of CAY10510 with the FP receptor are crucial for its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CAY10510 can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that CAY10510 remains stable under specific storage conditions, such as at -20°C, and can maintain its activity for extended periods . Its degradation over time can lead to a decrease in its efficacy and potency.
Dosage Effects in Animal Models
The effects of CAY10510 vary with different dosages in animal models. At lower doses, CAY10510 effectively activates the FP receptor without causing significant adverse effects . At higher doses, the compound can exhibit toxic or adverse effects, including alterations in normal physiological functions and potential toxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of CAY10510.
Metabolic Pathways
CAY10510 is involved in various metabolic pathways, particularly those related to prostaglandin metabolism . The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, CAY10510 can affect the synthesis and degradation of prostaglandins, thereby modulating their biological effects.
Transport and Distribution
The transport and distribution of CAY10510 within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, CAY10510 can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects.
Subcellular Localization
CAY10510 exhibits specific subcellular localization, which is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the precise modulation of cellular processes and the effective activation of the FP receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAY10510 involves the modification of prostaglandin F2α to introduce an acetylenic fluorobenzene substituent in the lower side chain. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for CAY10510 are not widely documented. it is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: CAY10510 primarily undergoes receptor binding reactions due to its role as an FP receptor agonist. It does not typically participate in common chemical reactions such as oxidation, reduction, or substitution under standard laboratory conditions .
Common Reagents and Conditions: The primary reagents involved in the synthesis of CAY10510 include prostaglandin F2α and fluorobenzene derivatives.
Major Products Formed: The major product formed from the synthesis of CAY10510 is the compound itself, 9α,11α,15-trihydroxy-17-fluorophenyl-18,19,20-trinor-prost-16-yn-1-oic acid, methyl ester .
Scientific Research Applications
CAY10510 is used extensively in scientific research due to its potent agonistic activity on the FP receptor. It is utilized in studies related to lipid biochemistry, particularly in the cyclooxygenase pathway . The compound is also used in research focused on prostaglandin receptors and their biological actions, including estrous synchronization and reduction of intraocular pressure .
Comparison with Similar Compounds
CAY10510 is unique due to its acetylenic fluorobenzene substituent, which distinguishes it from other prostaglandin analogs. Similar compounds include other prostaglandin F2α analogs, such as latanoprost and travoprost, which also target the FP receptor but differ in their chemical structure and specific substituents .
Properties
IUPAC Name |
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO5/c1-30-24(29)11-5-3-2-4-9-19-20(23(28)16-22(19)27)15-14-18(26)13-12-17-8-6-7-10-21(17)25/h6-8,10,18-20,22-23,26-28H,2-5,9,11,14-16H2,1H3/t18?,19-,20-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWSGFNEJJFEJ-OCQIDRNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(C#CC2=CC=CC=C2F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CCC(C#CC2=CC=CC=C2F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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